1-Isobutyl-1H-pyrazol-3-amine

Drug Design Medicinal Chemistry Lipophilicity

1-Isobutyl-1H-pyrazol-3-amine (CAS 1003012-08-5) is a heterocyclic organic compound belonging to the class of N-alkyl pyrazol-3-amines, characterized by an isobutyl (2-methylpropyl) substituent at the N1 position and a primary amine at the C3 position of the pyrazole ring. It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis for the construction of more complex heterocyclic systems.

Molecular Formula C7H13N3
Molecular Weight 139.202
CAS No. 1003012-08-5
Cat. No. B2389364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-1H-pyrazol-3-amine
CAS1003012-08-5
Molecular FormulaC7H13N3
Molecular Weight139.202
Structural Identifiers
SMILESCC(C)CN1C=CC(=N1)N
InChIInChI=1S/C7H13N3/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3,(H2,8,9)
InChIKeyHJCHYUULDNBCKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobutyl-1H-pyrazol-3-amine (CAS 1003012-08-5) – A Unique N-Alkyl Pyrazole Building Block for Medicinal Chemistry and Chemical Synthesis Procurement


1-Isobutyl-1H-pyrazol-3-amine (CAS 1003012-08-5) is a heterocyclic organic compound belonging to the class of N-alkyl pyrazol-3-amines, characterized by an isobutyl (2-methylpropyl) substituent at the N1 position and a primary amine at the C3 position of the pyrazole ring [1]. It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis for the construction of more complex heterocyclic systems. It is commercially available from multiple suppliers with a standard purity of ≥95% [2]. Key predicted physicochemical properties include a LogP of 1.1 (XLogP3) and a pKa of 3.92±0.10 [1].

Why Generic N-Alkyl Pyrazole Substitution is Not Viable for 1-Isobutyl-1H-pyrazol-3-amine (CAS 1003012-08-5)


Simple N-alkyl pyrazol-3-amines are not interchangeable in synthesis or biological screening because the specific alkyl group at the N1 position directly modulates critical physicochemical properties such as lipophilicity, basicity, and steric bulk, which in turn dictate reactivity, solubility, and molecular recognition [1]. The branched isobutyl moiety of 1-Isobutyl-1H-pyrazol-3-amine imparts a distinct LogP and pKa profile compared to its linear (n-butyl) or smaller (methyl, ethyl) analogs, directly impacting its partitioning behavior in extractions and its ability to form salts or engage in hydrogen-bonding interactions . Substituting with a different N-alkyl analog without adjusting reaction conditions or biological assay interpretation can lead to significant deviations in yield, selectivity, or target engagement.

Quantitative Differentiation Evidence for 1-Isobutyl-1H-pyrazol-3-amine (CAS 1003012-08-5) Against Closest N-Alkyl Analogs


Increased Lipophilicity (LogP) of 1-Isobutyl- vs. 1-Methyl-1H-pyrazol-3-amine

The predicted partition coefficient (LogP) for 1-isobutyl-1H-pyrazol-3-amine is 1.1 (XLogP3-AA), significantly higher than that of the 1-methyl analog (PubChem CID 137254), which has a predicted XLogP3-AA of -0.2 [1][2]. This ~1.3 log unit increase indicates a substantially higher affinity for non-polar environments, which impacts membrane permeability, extraction efficiency, and off-target binding potential in biological assays.

Drug Design Medicinal Chemistry Lipophilicity

Distinct Basicity (pKa) of 1-Isobutyl- vs. 1-Methyl-1H-pyrazol-3-amine

The predicted pKa of 1-isobutyl-1H-pyrazol-3-amine is 3.92±0.10, whereas the predicted pKa for 1-methyl-1H-pyrazol-3-amine is 4.12±0.10 . The isobutyl derivative is slightly more acidic (lower pKa by ~0.2 units), which influences its protonation state at physiological pH and its reactivity in acid/base-mediated transformations such as salt formation or nucleophilic additions.

Salt Formation Reactivity pKa

Higher Boiling Point vs. 1-Methyl Analog for Distillation-based Purification

The predicted boiling point of 1-isobutyl-1H-pyrazol-3-amine is 257.6±13.0 °C, compared to 231.4±13.0 °C for 1-methyl-1H-pyrazol-3-amine . This ~26 °C higher boiling point provides a wider operational window for vacuum distillation and reduces the risk of thermal decomposition during purification of high-boiling reaction mixtures.

Purification Distillation Thermal Stability

Higher Purity Grade Availability from Commercial Vendors

1-Isobutyl-1H-pyrazol-3-amine is commercially available at a purity of 98% from suppliers such as Leyan, compared to the more common 95-97% grade offered for many simple N-alkyl pyrazol-3-amines like 1-methyl-1H-pyrazol-3-amine . This higher baseline purity reduces the need for additional purification steps before use in sensitive medicinal chemistry campaigns.

Procurement Purity Quality Control

Documented Use as a Key Intermediate in Glucokinase Activator Patents

1-Isobutyl-1H-pyrazol-3-amine is specifically cited as a synthetic intermediate in patent US20080021032 A1, which describes pyrazole glucokinase activators [1]. This patent precedence provides a direct example of its successful application in a kinase-targeted medicinal chemistry program, a context that has not been similarly documented for the simpler 1-methyl or 1-ethyl analogs in this specific therapeutic area.

Patent-Backed Kinase Inhibitor Drug Discovery

Optimal Research and Industrial Application Scenarios for 1-Isobutyl-1H-pyrazol-3-amine (CAS 1003012-08-5) Based on Differentiation Evidence


Lead Optimization in Kinase Inhibitor Programs Requiring a Branched N-Alkyl Pyrazole Scaffold

Based on its patent-documented use as a glucokinase activator intermediate [1], 1-isobutyl-1H-pyrazol-3-amine is the preferred building block for medicinal chemistry teams expanding structure-activity relationships around pyrazole-based kinase inhibitors. Its branched isobutyl group provides a distinct steric and lipophilic profile (LogP = 1.1) that is specifically claimed in intellectual property, offering both a validated synthetic entry point and a differentiated vector for optimizing target binding affinity and ADME properties.

Biphasic Extraction and Membrane Permeability Studies in Early Drug Discovery

When designing compound libraries for cellular assays where logD plays a critical role in membrane crossing, the increased lipophilicity (ΔLogP = 1.3 vs. methyl analog) of 1-isobutyl-1H-pyrazol-3-amine makes it the superior choice [2][3]. Its predicted XLogP of 1.1 places it in a range often associated with improved passive permeability while maintaining acceptable solubility, supporting its use in phenotypic screening campaigns.

High-Temperature Synthetic Routes Requiring Thermally Stable Amine Building Blocks

For reaction sequences involving prolonged heating or distillation, the higher boiling point (257.6 °C vs. 231.4 °C for the 1-methyl analog) of 1-isobutyl-1H-pyrazol-3-amine provides a crucial advantage . This property reduces the risk of evaporative loss or thermal degradation during synthesis, making it the preferred choice for protocols that demand robust thermal stability.

High-Throughput Library Synthesis with Minimal Pre-Purification Steps

The commercial availability of 1-isobutyl-1H-pyrazol-3-amine at a 98% purity grade directly supports high-throughput chemistry workflows where incoming building block quality is critical for reaction success and downstream biological assay fidelity. This higher purity minimizes the need for labor-intensive purification, reducing cycle times in parallel synthesis programs.

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